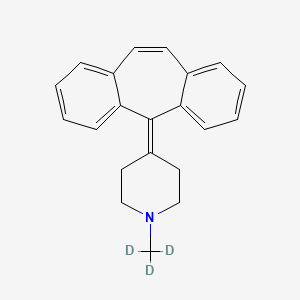

Cyproheptadine-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H21N |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-1-(trideuteriomethyl)piperidine |

InChI |

InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3/i1D3 |

InChI Key |

JJCFRYNCJDLXIK-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1 |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1 |

Origin of Product |

United States |

Foundational & Exploratory

Cyproheptadine-d3: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key quality attributes of Cyproheptadine-d3, a deuterated analog of the first-generation antihistamine, Cyproheptadine. This document is intended to assist researchers, scientists, and drug development professionals in understanding and interpreting the Certificate of Analysis (CoA) for this compound, ensuring its suitability for its intended application, primarily as an internal standard in pharmacokinetic and metabolic studies.

Quantitative Data Summary

The following tables summarize the typical specifications and analytical results for this compound and its non-deuterated counterpart, Cyproheptadine Hydrochloride, as found in Certificates of Analysis and pharmacopeial monographs.

Table 1: General Properties of this compound

| Parameter | Specification | Source |

| Chemical Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d3)-piperidine | N/A |

| Molecular Formula | C₂₁H₁₈D₃N | [1] |

| Molecular Weight | 290.42 g/mol | [2] |

| CAS Number | 129-03-3 (non-labelled) | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | [3][4] |

Table 2: Purity and Impurity Profile of this compound

| Test | Specification | Typical Result |

| Purity (by HPLC) | ≥ 98.0% | > 99.0% |

| Deuterated Forms (d₁-d₃) | ≥ 99% | Conforms |

| Related Compound A | ≤ 0.15% | Not Detected |

| Related Compound C | ≤ 0.15% | Not Detected |

| Any Individual Unknown Impurity | ≤ 0.10% | < 0.05% |

| Total Impurities | ≤ 0.5% | < 0.2% |

Table 3: Physicochemical and Other Tests for Cyproheptadine Hydrochloride (USP)

| Test | Specification |

| Assay (anhydrous basis) | 98.5% - 100.5% |

| Water Determination | 7.0% - 9.0% |

| Residue on Ignition | ≤ 0.1% |

| Heavy Metals | ≤ 0.003% |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound and to quantify any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium formate, pH 3.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 285 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the peak areas of all components are integrated to calculate the percentage purity.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight and identity of this compound.

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Full scan to determine the molecular ion peak.

-

Expected Molecular Ion [M+H]⁺: m/z 291.4.

-

Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position and extent of deuterium incorporation.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons (typically a singlet around 2.2-2.5 ppm in the non-deuterated form) confirms the successful deuteration at this position. The remaining signals should be consistent with the structure of the Cyproheptadine molecule.

Mandatory Visualizations

Chemical Structures

Caption: Chemical structures of Cyproheptadine and its deuterated analog, this compound.

Quality Control Workflow

Caption: A typical workflow for the quality control testing of this compound.

References

Cyproheptadine-d3 chemical properties and structure

An In-depth Technical Guide to Cyproheptadine-d3: Chemical Properties and Structure

Introduction

This compound is the deuterated analogue of Cyproheptadine, a first-generation antihistamine and serotonin antagonist.[1][2][3] The incorporation of deuterium atoms makes it a valuable tool in analytical and research settings, particularly as an internal standard for the quantification of Cyproheptadine in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[4][5] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications of this compound.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈D₃N | [4][6] |

| Molecular Weight | 290.4 g/mol | [4] |

| CAS Number | 2712455-05-3 | [4][5][7] |

| Formal Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(methyl-d₃)-piperidine | [4] |

| Appearance | A solid | [4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [4] |

| Solubility | Soluble in Methanol | [4] |

| InChI Key | JJCFRYNCJDLXIK-FIBGUPNXSA-N | [4] |

Chemical Structure

This compound possesses the same core structure as Cyproheptadine, which consists of a 5H-dibenzo[a,d]cycloheptene ring system linked to a piperidine ring.[1] The key distinction in this compound is the isotopic labeling: the three hydrogen atoms on the methyl group attached to the nitrogen of the piperidine ring are replaced with deuterium atoms.[4] This substitution results in a higher molecular weight compared to the unlabeled compound, which allows for its differentiation in mass spectrometry analysis.[1][4][6][8]

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods.[4][5] Below are outlines of typical experimental protocols where this compound is employed.

Quantification of Cyproheptadine in Biological Matrices using LC-MS/MS

This protocol describes a general workflow for using this compound as an internal standard for the accurate quantification of Cyproheptadine in samples such as plasma or urine.

Methodology:

-

Sample Preparation:

-

A known concentration of this compound (internal standard) is spiked into the biological sample.

-

The sample undergoes protein precipitation, typically with a solvent like acetonitrile, to remove larger molecules.

-

The supernatant is collected after centrifugation and may be further concentrated or diluted as needed.

-

-

Chromatographic Separation:

-

The prepared sample is injected into a liquid chromatography system.

-

Separation is achieved on a suitable column (e.g., C18) using a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile).

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Cyproheptadine and this compound (Multiple Reaction Monitoring - MRM).

-

The ratio of the peak area of the analyte (Cyproheptadine) to the peak area of the internal standard (this compound) is used to calculate the concentration of Cyproheptadine in the original sample.

-

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Turbidimetric Determination of Cyproheptadine

While the primary use of the deuterated form is in mass spectrometry, understanding the analytical methods for the parent compound is crucial. A turbidimetric method for the determination of Cyproheptadine-HCl has been described, which relies on the formation of a precipitate.[9]

Methodology:

-

Reagent Preparation: A solution of 3,5-dinitrosalicylic acid (3,5-DNSA) is prepared as the precipitating agent.[9]

-

Reaction: The Cyproheptadine-HCl sample is mixed with the 3,5-DNSA solution, leading to the formation of a yellow precipitate.[9]

-

Measurement: The turbidity of the resulting suspension is measured using a turbidimeter or a spectrophotometer at a suitable wavelength. The intensity of the scattered light is proportional to the concentration of the precipitate, and thus to the concentration of Cyproheptadine-HCl.[9]

-

Calibration: A calibration curve is constructed using standard solutions of Cyproheptadine-HCl to determine the concentration in unknown samples.[9]

Mechanism of Action and Signaling Pathways

Cyproheptadine is a potent antagonist of both histamine H1 receptors and serotonin 5-HT₂ receptors.[1][2][4][10] It also exhibits anticholinergic properties.[4] Its therapeutic effects in treating allergic reactions stem from its competitive inhibition of histamine at H1 receptors.[10][11][12] The antiserotonergic activity contributes to other uses, such as appetite stimulation and off-label treatment of serotonin syndrome.[1][2]

The mechanism of action can be summarized as the competitive binding to these receptors, which prevents the downstream signaling cascades initiated by the natural ligands (histamine and serotonin).

Caption: Cyproheptadine's antagonistic action on H1 and 5-HT2 receptors.

References

- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. This compound - CAS - 129-03-3 (non-labelled) | Axios Research [axios-research.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyproheptadine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyproheptadine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 11. Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. Cyproheptadine: MedlinePlus Drug Information [medlineplus.gov]

Stability and Storage of Cyproheptadine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for the deuterated form of Cyproheptadine, Cyproheptadine-d3. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in experimental and developmental settings. This document outlines recommended storage conditions, stability data, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.

Core Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the chemical integrity and purity of this compound. The following table summarizes the key storage and stability parameters.

| Parameter | Recommendation/Data | Source(s) |

| Long-Term Storage Temperature | -20°C | [1][2] |

| Shipping Temperature | Room Temperature | [1][2] |

| Stated Long-Term Stability | ≥ 4 years (when stored at -20°C) | [1] |

| Formulation | Solid | [1] |

| Light Sensitivity | Relatively stable in light, but storage in a light-resistant container is recommended. | [3][4] |

| Hygroscopicity | Non-hygroscopic (for the hydrochloride salt) | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of Cyproheptadine and its deuterated form is provided below.

| Property | Cyproheptadine | This compound | Source(s) |

| Molecular Formula | C₂₁H₂₁N | C₂₁H₁₈D₃N | [1][3] |

| Molecular Weight | 287.40 g/mol | 290.4 g/mol | [1][3] |

| Appearance | White to slightly yellow crystalline powder | Solid | [1][3] |

| Solubility | Soluble in methanol and chloroform; sparingly soluble in alcohol; slightly soluble in water. | Soluble in methanol. | [1][3] |

Forced Degradation and Potential Degradation Products

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for this compound is not extensively available, studies on the non-deuterated form provide valuable insights into its degradation pathways.

Common Stress Conditions for Forced Degradation Studies:

-

Acidic Hydrolysis: Treatment with an acidic solution (e.g., 0.1 N HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a basic solution (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperatures.

-

Thermal Degradation: Exposure to dry heat at elevated temperatures.

-

Photodegradation: Exposure to UV and visible light.

Identified Degradation Products of Cyproheptadine:

| Degradation Condition | Identified Degradation Product(s) | Source(s) |

| Oxidative Degradation | 10,11-dihydroxy-dibenzosuberone | [4][5] |

| Process Impurity | Dibenzosuberone (Impurity B) | [4][5] |

Experimental Protocols

This section details the methodologies for key experiments related to the stability assessment of this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products and impurities. The following protocol is a representative method adapted from published studies on Cyproheptadine.[4][6][7]

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Fluorescence detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of a buffer and an organic solvent (e.g., 0.05 M KH₂PO₄ buffer:methanol (35:65, v/v), pH adjusted to 4.5) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection Wavelength | UV at 245 nm or 285 nm; or Fluorescence (Excitation: 280 nm, Emission: 410 nm) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[4]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified period (e.g., 24-48 hours).

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.

-

Photodegradation: Expose the drug substance (solid and in solution) to UV and fluorescent light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Peak Purity and Identification: Assess the purity of the main peak and identify any significant degradation products using techniques such as mass spectrometry (MS).

Mechanism of Action and Signaling Pathways

This compound, like its non-deuterated counterpart, is a potent antagonist of histamine H1 receptors and serotonin 5-HT2 receptors (primarily 5-HT2A and 5-HT2C).[8][9][10] Both of these receptor types are G-protein coupled receptors (GPCRs) that signal through the Gq/11 protein.

Antagonism of Histamine H1 Receptor Signaling

Histamine H1 receptors are coupled to Gq/11 proteins. Upon activation by histamine, the Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including those associated with allergic reactions. Cyproheptadine, as an antagonist, blocks the binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling pathway.

Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway by this compound.

Antagonism of Serotonin 5-HT2A Receptor Signaling

Similar to the H1 receptor, the serotonin 5-HT2A receptor is also coupled to the Gq/11 protein. Activation by serotonin initiates the same PLC-IP3-DAG signaling cascade, leading to increased intracellular calcium and PKC activation. This pathway is implicated in various physiological processes, including mood regulation and smooth muscle contraction. Cyproheptadine's antagonism of the 5-HT2A receptor is crucial for its therapeutic effects in conditions like serotonin syndrome.

Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway by this compound.

Conclusion

This technical guide provides essential information regarding the stability and storage of this compound. Adherence to the recommended storage condition of -20°C is critical for maintaining its long-term stability of at least four years. The provided experimental protocols for stability-indicating HPLC and forced degradation studies offer a framework for the rigorous assessment of this compound's integrity. Furthermore, understanding its mechanism of action as a potent antagonist of both histamine H1 and serotonin 5-HT2A receptors is fundamental to its application in research and drug development. The detailed signaling pathways illustrate the biochemical consequences of this antagonism, providing a deeper context for its pharmacological effects.

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. The role of receptor binding specificity in interspecies transmission of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. lubrizolcdmo.com [lubrizolcdmo.com]

A Technical Guide to Cyproheptadine-d3 for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Cyproheptadine-d3, a deuterated analog of the first-generation antihistamine, Cyproheptadine. Designed for researchers, scientists, and drug development professionals, this document details product specifications from various suppliers, outlines a comprehensive experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS), and illustrates its key signaling pathways.

This compound: An Essential Tool for Bioanalytical Studies

This compound serves as a critical internal standard for the accurate quantification of Cyproheptadine in biological matrices. Its use in LC-MS/MS assays ensures reliable and reproducible results by correcting for variations in sample preparation and instrument response.

Product Specifications

A summary of product specifications for this compound and its hydrochloride salt from prominent chemical suppliers is presented below. Researchers should consult the suppliers' websites for the most current information and to request certificates of analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity |

| Cayman Chemical | This compound | 2712455-05-3 | C₂₁H₁₈D₃N | 290.4 | ≥99% deuterated forms (d₁-d₃)[1] |

| LGC Standards | Cyproheptadine Hydrochloride-d3 | Not specified | C₂₁D₃H₁₈N · HCl | 326.88[2] | Not specified |

| Axios Research | This compound | 129-03-3 (non-labelled) | C₂₁H₁₈D₃N | 290.42[3] | Not specified |

Experimental Protocol: Quantification of Cyproheptadine using this compound Internal Standard by LC-MS/MS

This protocol provides a general framework for the determination of Cyproheptadine in biological samples. Optimization of specific parameters may be required based on the matrix and instrumentation used.

1. Materials and Reagents:

-

Cyproheptadine analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

-

Solid-phase extraction (SPE) cartridges

2. Standard Solution Preparation:

-

Prepare stock solutions of Cyproheptadine and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of Cyproheptadine by serial dilution of the stock solution with a mixture of water and methanol.

-

Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (using SPE):

-

To 1 mL of the biological matrix, add the this compound internal standard solution.

-

Pre-condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water and then with a low-percentage organic solvent wash.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[4]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cyproheptadine: Monitor transitions such as m/z 288.2 -> 191.1 and 288.2 -> 96.0.[4]

-

This compound: Determine the appropriate transitions for the deuterated standard (e.g., m/z 291.2 -> 191.1 and 291.2 -> 96.0).

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Cyproheptadine to this compound against the concentration of the calibration standards.

-

Determine the concentration of Cyproheptadine in the samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of Cyproheptadine

Cyproheptadine exerts its pharmacological effects through multiple signaling pathways. It is a potent antagonist of histamine H1 and serotonin 5-HT2 receptors.[1] Additionally, it exhibits anticholinergic activity by blocking muscarinic receptors. More recently, Cyproheptadine has been identified as an inhibitor of the lysine methyltransferase SET7/9, which leads to a decrease in the expression of estrogen receptor α (ERα).[1]

This technical guide provides a foundational understanding of this compound for research applications. For further details, including safety information and specific batch data, please refer to the documentation provided by the respective suppliers.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Cyproheptadine Hydrochloride-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyproheptadine hydrochloride-d3. It includes quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical workflows. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

Cyproheptadine hydrochloride-d3 is the deuterium-labeled form of Cyproheptadine hydrochloride, a first-generation antihistamine and antiserotonergic agent.[1][2] The incorporation of three deuterium atoms on the methyl group provides a stable isotopic label, making it a suitable internal standard for quantitative analysis of Cyproheptadine in biological matrices.[3][4]

The fundamental structural and molecular characteristics of Cyproheptadine hydrochloride-d3 are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-1-(trideuteriomethyl)piperidine;hydrochloride | [5] |

| Molecular Formula | C₂₁D₃H₁₈N · HCl | [6] |

| Molecular Weight | 326.88 g/mol | [6] |

| Exact Mass | 326.1629 Da | [5][6] |

| CAS Number | Not explicitly available for the hydrochloride salt; unlabelled Cyproheptadine HCl is 969-33-5. | [7] |

| Appearance | White to slightly yellowish crystalline solid.[2][8] | (Inferred from Cyproheptadine HCl) |

This table outlines key physicochemical properties. Data for the non-deuterated form, Cyproheptadine hydrochloride, is included for reference, as these properties are expected to be very similar.

| Property | Value | Source(s) |

| Melting Point | 165 °C (decomposes) | (for Cyproheptadine HCl) |

| Solubility | Water: Sparingly soluble[2] Methanol: Freely soluble[2] Ethanol: Sparingly soluble[2] Chloroform: Soluble[2] Ether: Practically insoluble[2] DMSO: ~30 mg/mL[9] | (for Cyproheptadine HCl) |

| UV/Vis Absorbance (λmax) | 225, 287 nm | [9] (for Cyproheptadine HCl hydrate) |

Experimental Protocols

The characterization and quantification of Cyproheptadine hydrochloride-d3 rely on standard analytical techniques. Below are detailed methodologies for key experiments.

LC-MS/MS is a highly sensitive and selective method for the quantification of Cyproheptadine in various samples, often using the d3-labeled compound as an internal standard.[10][11]

Objective: To quantify the concentration of Cyproheptadine in a given matrix.

Methodology:

-

Sample Preparation:

-

For dietary supplements or pharmaceutical formulations, a solid sample is extracted via sonication in methanol for approximately 30 minutes.[12]

-

The extract is then centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.[12]

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.[12]

-

-

Flow Rate: A typical flow rate is 0.3 mL/min.[12]

-

Injection Volume: 10 µL.[12]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive mode is used.[12]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity.

-

MRM Transitions:

-

For Cyproheptadine: Precursor ion m/z 288.2 is fragmented to product ions m/z 191.1 (for quantification) and m/z 96.0 (for confirmation).[12]

-

For Cyproheptadine-d3 (Internal Standard): The precursor ion would be m/z 291.2, with corresponding product ions.

-

-

-

Quantification:

-

A calibration curve is generated using known concentrations of Cyproheptadine standard.

-

The peak area ratio of the analyte to the internal standard (this compound) is used for quantification to correct for matrix effects and variations in instrument response.

-

Spectroscopic methods are essential for confirming the molecular structure and identity of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet (KBr wafer).[13] The spectrum is then recorded using an FT-IR spectrometer. The resulting spectrum can be compared with reference spectra for Cyproheptadine hydrochloride to confirm its identity.[1][13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).[14] Both ¹H and ¹³C NMR spectra are acquired. For Cyproheptadine hydrochloride-d3, the ¹H NMR spectrum would show the absence of the N-methyl singlet peak that is characteristic of the non-deuterated form, confirming the position of the deuterium label. 2D NMR techniques like NOESY can be used to study the compound's conformation in solution.[14]

-

This method is based on the formation of a colored ion-pair complex that can be measured using a UV-Vis spectrophotometer.[15]

Objective: To determine the concentration of Cyproheptadine in a bulk or tablet form.

Methodology:

-

Ion-Pair Formation: An acidic solution of Cyproheptadine hydrochloride is reacted with a reagent such as Alizarin Red S (ARS). This forms a yellow ion-pair complex.[15]

-

Extraction: The formed complex is extracted from the aqueous phase into an organic solvent like chloroform.[15]

-

Measurement: The absorbance of the organic layer is measured at the wavelength of maximum absorbance (e.g., 425 nm for the CYPH-ARS complex).[15]

-

Quantification: The concentration is determined by comparing the absorbance to a standard calibration curve prepared with known concentrations of the drug.

Visualizations: Pathways and Workflows

The following diagrams illustrate the pharmacological mechanism of Cyproheptadine and a typical analytical workflow.

References

- 1. FT-IR and FT-Raman spectra, molecular structure and first-order molecular hyperpolarizabilities of a potential antihistaminic drug, cyproheptadine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Cyproheptadine Hydrochloride-d3 | C21H22ClN | CID 91971787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyproheptadine Hydrochloride-d3 | LGC Standards [lgcstandards.com]

- 7. Cyproheptadine Hydrochloride-d3 | LGC Standards [lgcstandards.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]

- 12. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]

- 13. spectrabase.com [spectrabase.com]

- 14. Conformational analysis of cyproheptadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revroum.lew.ro [revroum.lew.ro]

Solubility Profile of Cyproheptadine-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cyproheptadine-d3 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document primarily relies on the solubility data of Cyproheptadine Hydrochloride as a close surrogate. The minor isotopic difference between this compound and its non-deuterated counterpart is generally considered to have a negligible effect on its solubility properties.

Executive Summary

Cyproheptadine, a first-generation antihistamine and serotonin antagonist, is utilized in various therapeutic applications. Its deuterated analog, this compound, is often employed as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility in organic solvents is crucial for analytical method development, formulation, and various in vitro and in vivo experimental setups. This guide summarizes the available solubility data, outlines a standard experimental protocol for solubility determination, and provides a visualization of the compound's primary signaling pathway.

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Cyproheptadine Hydrochloride in several common organic solvents. This data is intended to serve as a strong proxy for the solubility of this compound.

| Organic Solvent | Solubility (as Cyproheptadine HCl) | Data Type | Source |

| Methanol | Freely Soluble (1 g in 1.5 mL) | Qualitative/Quantitative | [1] |

| Ethanol | Sparingly Soluble (1 g in 35 mL) | Qualitative/Quantitative | [1] |

| Ethanol | ~ 30 mg/mL | Quantitative | [2] |

| Ethanol | 13 mg/mL | Quantitative | |

| Chloroform | Soluble (1 g in 16 mL) | Qualitative/Quantitative | [1] |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Quantitative | [2] |

| Dimethyl Sulfoxide (DMSO) | 70 mg/mL | Quantitative | |

| Dimethylformamide (DMF) | ~ 30 mg/mL | Quantitative | [2] |

| Ether | Practically Insoluble | Qualitative | [1] |

Note: "Freely soluble," "soluble," and "sparingly soluble" are qualitative terms from pharmacopeial standards. The quantitative data provides a more precise measure of solubility. Variations in reported quantitative values may be due to differences in experimental conditions such as temperature and the specific form of the compound used (e.g., hydrate state).

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Methanol, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For finer separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilution: Dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Signaling Pathway of Cyproheptadine

Cyproheptadine exerts its pharmacological effects primarily through the antagonism of histamine H1 receptors and serotonin (5-HT) receptors, particularly of the 5-HT2 subtype. The following diagram illustrates this mechanism of action.

Caption: Mechanism of action of Cyproheptadine as a receptor antagonist.

References

Methodological & Application

Application Note: Quantification of Cyproheptadine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyproheptadine is a first-generation antihistamine and serotonin antagonist with anticholinergic properties, commonly used to treat allergic reactions, and off-label as an appetite stimulant. Accurate quantification of cyproheptadine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive method for the determination of cyproheptadine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as cyproheptadine-d3, is critical for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2][3]

The described method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalysis.

Experimental Protocols

Materials and Reagents

-

Cyproheptadine hydrochloride (Reference Standard)

-

This compound hydrochloride (Deuterated Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Diethyl ether and dichloromethane (HPLC grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph (LC) system

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18, 100 mm x 2.1 mm, 1.8 µm

-

Data acquisition and processing software

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of cyproheptadine and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Serially dilute the cyproheptadine stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of human plasma (blank, standard, or QC sample) into a 2 mL polypropylene tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 1 mL of an extraction solvent mixture of diethyl ether and dichloromethane (70:30, v/v).[4]

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (see section 2.5) and vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

Experimental Workflow Diagram

Caption: Experimental workflow for cyproheptadine quantification.

Quantitative Data

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.05 - 10 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99[4] |

| Regression Model | Linear, 1/x² weighting |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[4] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 0.05 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Low | 0.15 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Medium | 1.0 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| High | 8.0 | < 15% | 85 - 115% | < 15% | 85 - 115% |

Note: Representative acceptance criteria are shown. Actual results may vary.

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |

| Cyproheptadine | Low | > 85% | 90 - 110% |

| High | > 85% | 90 - 110% | |

| This compound | - | > 85% | 90 - 110% |

Note: Representative acceptance criteria are shown. The use of a deuterated internal standard effectively minimizes the impact of matrix effects.[1]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of cyproheptadine in human plasma. The use of a deuterated internal standard ensures high accuracy by compensating for potential variations in sample processing and matrix-induced ion suppression. The method demonstrates excellent performance in terms of linearity, precision, and accuracy over a clinically relevant concentration range. This protocol is well-suited for pharmacokinetic and bioequivalence studies requiring high-throughput sample analysis.

References

- 1. lcms.cz [lcms.cz]

- 2. pubcompare.ai [pubcompare.ai]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]

- 6. VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS | Vietnam Journal of Nutrition & Food [tapchidinhduongthucpham.org.vn]

Application Notes and Protocols for Cyproheptadine-d3 Internal Standard in Urine Drug Testing

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyproheptadine-d3 as an internal standard in the quantitative analysis of cyproheptadine in human urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Cyproheptadine is a first-generation antihistamine with anticholinergic, antiserotonergic, and appetite-stimulant properties. Its detection and quantification in urine are crucial for various applications, including clinical toxicology, forensic analysis, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the results.

This application note details the necessary protocols for sample preparation, LC-MS/MS analysis, and method validation for the quantification of cyproheptadine in urine using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Cyproheptadine hydrochloride, this compound hydrochloride

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)

-

Reagents: Ammonium formate, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Ethyl acetate

-

Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX)

-

Urine Samples: Drug-free human urine for calibration and quality control samples.

Sample Preparation

The choice of sample preparation method depends on the required sensitivity and the complexity of the urine matrix. Three common methods are presented below:

-

To 1 mL of urine, add 50 µL of a 1 µg/mL this compound internal standard working solution.

-

Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.

-

Add 5 mL of a diethyl ether and ethyl acetate mixture (9:1, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

-

To 1 mL of urine, add 50 µL of a 1 µg/mL this compound internal standard working solution.

-

Add 1 mL of 0.1 M hydrochloric acid.

-

Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1 M hydrochloric acid.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of 0.1 M hydrochloric acid, followed by 2 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

-

To 5 mL of urine in a conical tube, add 50 µL of a 1 µg/mL this compound internal standard working solution and adjust the pH to 10 with sodium hydroxide.[1]

-

Rapidly inject a mixture of 0.6 mL of acetonitrile (disperser solvent) and 30 µL of carbon tetrachloride (extraction solvent) into the urine sample.[2][1]

-

A cloudy solution will form. Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.[1]

-

A small sedimented phase will be visible at the bottom of the tube.

-

Remove the upper aqueous layer.

-

Dissolve the sedimented phase in 100 µL of acetonitrile.[2]

-

Inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

| Parameter | Recommended Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are recommended for the analysis of cyproheptadine and its deuterated internal standard. The transitions for this compound are predicted based on the known fragmentation of cyproheptadine and the mass shift due to deuterium labeling.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Cyproheptadine | 288.2 | 96.1 | 35 |

| Cyproheptadine | 288.2 | 191.1 | 25 |

| This compound | 291.2 | 96.1 | 35 |

| This compound | 291.2 | 191.1 | 25 |

Data Presentation

Method Validation Parameters

The analytical method should be validated according to established guidelines (e.g., FDA, EMA). The following table summarizes the typical performance characteristics of a validated method for cyproheptadine in urine.

| Parameter | Typical Performance |

| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by the internal standard. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for urine drug testing.

Logical Relationship of Quantitation

Caption: Logic of internal standard quantitation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of cyproheptadine in urine samples. The protocols outlined in this document, when coupled with appropriate validation, will yield accurate and precise results for a variety of research and clinical applications. The choice of sample preparation technique can be tailored to the specific needs of the laboratory, with LLE, SPE, and DLLME all offering viable options for the extraction of cyproheptadine from urine.

References

Application Note: Sample Preparation Techniques for the Analysis of Cyproheptadine-d3

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and comparative data for common sample preparation techniques used in the quantitative analysis of Cyproheptadine-d3 in biological matrices. The focus is on providing robust methodologies for accurate and reproducible results, primarily for chromatographic analysis such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Cyproheptadine is a first-generation antihistamine and serotonin antagonist with various clinical applications. Its deuterated analog, this compound, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of quantitative assays. Proper sample preparation is a critical step to remove interfering substances from complex biological matrices like plasma, urine, and tissue homogenates, thereby enhancing the sensitivity and reliability of the analytical method.

This application note details three widely used sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. A newer, miniaturized technique, Dispersive Liquid-Liquid Microextraction (DLLME), is also discussed. The selection of an appropriate technique depends on factors such as the nature of the biological matrix, the required limit of quantification, sample throughput, and available resources.

Sample Preparation Techniques

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient technique for sample clean-up and concentration. It utilizes a solid sorbent material to retain the analyte of interest while allowing interfering components to pass through. The analyte is then eluted with a small volume of an appropriate solvent.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a versatile technique that can be optimized by adjusting the pH of the aqueous phase and selecting an appropriate organic solvent.

Protein Precipitation

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, which can otherwise interfere with chromatographic analysis. This is typically achieved by adding an organic solvent or an acid to the sample, causing the proteins to denature and precipitate.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent. It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates the rapid transfer of the analyte into the extraction solvent.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

-

Sample Loading: To 0.5 mL of plasma sample, add a known concentration of this compound internal standard. Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples

-

Sample Preparation: To 1 mL of plasma sample in a centrifuge tube, add a known concentration of this compound internal standard.

-

pH Adjustment: Add 1 mL of a suitable buffer to adjust the sample pH (e.g., 20 mM ammonium formate buffer, pH 4).

-

Extraction: Add 5 mL of an appropriate organic solvent (e.g., n-hexane). Vortex the mixture for 15 minutes.

-

Phase Separation: Centrifuge the mixture at 5000 rpm for 15 minutes to separate the aqueous and organic layers.

-

Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

Protein Precipitation Protocol for Plasma Samples

-

Sample Preparation: To 100 µL of plasma sample, add a known concentration of this compound internal standard.

-

Precipitation: Add 300 µL of ice-cold acetonitrile (or another suitable organic solvent like methanol or acetone) to the sample.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial for direct injection into the LC-MS/MS system or for further evaporation and reconstitution if concentration is needed.

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for Urine Samples

-

Sample Preparation: Take 5 mL of a urine sample in a conical centrifuge tube. Adjust the pH to 10 using a suitable base.

-

Extraction/Disperser Mixture Preparation: Prepare a mixture containing 30 µL of an extraction solvent (e.g., carbon tetrachloride) and 0.6 mL of a disperser solvent (e.g., acetonitrile).

-

Injection: Rapidly inject the extraction/disperser mixture into the urine sample. A cloudy solution will form.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. A small droplet of the extraction solvent will sediment at the bottom of the tube.

-

Collection and Analysis: Remove the upper aqueous layer. Dissolve the sedimented phase in a small volume of acetonitrile (e.g., 50 µL) and inject an aliquot into the HPLC or LC-MS/MS system.

Data Presentation

The following table summarizes the performance characteristics of the different sample preparation techniques for Cyproheptadine analysis, which are expected to be comparable for this compound.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation | Dispersive Liquid-Liquid Microextraction (DLLME) |

| Matrix | Plasma, Urine | Plasma, Urine | Plasma | Urine |

| Linearity Range | Varies with method | 100 - 800 ng/mL[1] | Not explicitly stated | 0.02 - 4.5 µg/mL[2][3] |

| Limit of Detection (LOD) | Lower than DLLME[2][3] | Not explicitly stated | Not explicitly stated | 13.1 ng/mL[2][3] |

| Limit of Quantification (LOQ) | Lower than DLLME[2][3] | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Recovery | Generally good | >99%[1] | Generally lower than LLE/SPE | 91.6 - 101.0%[2][3] |

| Relative Standard Deviation (RSD) | <10% | <2% (intraday & interday)[1] | Not explicitly stated | 4.9%[2][3] |

| Throughput | Moderate | Moderate | High | Moderate |

| Solvent Consumption | Moderate | High | Low | Very Low |

| Selectivity | High | Moderate to High | Low | High |

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for sample preparation and the logical relationship between the different techniques.

Caption: General workflow for this compound sample preparation and analysis.

Caption: Comparison of key attributes for different sample preparation techniques.

References

Application Note: High-Throughput Analysis of Cyproheptadine and Cyproheptadine-d3 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cyproheptadine and its deuterated internal standard, cyproheptadine-d3, in human plasma. The described protocol is ideal for pharmacokinetic studies and clinical research, offering high throughput and excellent accuracy and precision. The method utilizes a simple liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Introduction

Cyproheptadine is a first-generation antihistamine and serotonin antagonist with anticholinergic properties. It is primarily used to treat allergic reactions, such as hay fever and urticaria. Accurate and reliable quantification of cyproheptadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the chromatographic separation and quantification of cyproheptadine and this compound in human plasma.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of cyproheptadine and this compound from human plasma.[1][2]

Protocol:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds to mix.

-

Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[2]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

The chromatographic separation is performed on a reversed-phase C18 column.

| Parameter | Condition |

| Column | C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)[3] or equivalent |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[3] |

| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 60% B. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 4 minutes[2] |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Cyproheptadine: 288.2 -> 191.1 (Quantifier), 288.2 -> 96.0 (Qualifier)[3]This compound: 291.2 -> 191.1 (or other appropriate fragment) |

| Collision Energy | To be optimized for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published literature for cyproheptadine analysis.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.05 - 10 ng/mL[2] or 0.1 - 50 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Limit of Quantification (LOQ) | 0.05 ng/mL[2] |

| Accuracy | Within 92 - 99%[3] |

| Precision (%RSD) | < 6%[3] |

Table 2: Chromatographic Parameters

| Analyte | Expected Retention Time (min) |

| Cyproheptadine | ~2-3 |

| This compound | ~2-3 |

Note: Retention times are approximate and will depend on the specific column and chromatographic conditions used. This compound is expected to have a slightly earlier or identical retention time compared to the unlabeled compound.

Experimental Workflow

Caption: Experimental workflow for the extraction and analysis of cyproheptadine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of cyproheptadine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalytical laboratories supporting pharmacokinetic and clinical studies.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]

Application Notes and Protocols for the Use of Cyproheptadine-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproheptadine is a first-generation antihistamine and serotonin antagonist with anticholinergic properties. It is utilized in the treatment of allergic reactions, and off-label for appetite stimulation and the management of serotonin syndrome. Accurate and precise quantification of cyproheptadine in biological matrices is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies. The use of a stable isotope-labeled internal standard, such as Cyproheptadine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response. This document provides a detailed overview of the application of this compound in such studies, including a representative experimental protocol and data.

While specific published pharmacokinetic studies detailing the use of this compound as an internal standard were not identified in a comprehensive literature search, the following protocols and data are based on established LC-MS/MS methods for cyproheptadine, incorporating best practices for the use of a deuterated internal standard.

Mechanism of Action: Signaling Pathways

Cyproheptadine exerts its pharmacological effects primarily through the competitive antagonism of histamine H1 receptors and serotonin 5-HT2A receptors. Both of these are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.

Application Notes and Protocols for the Bioanalytical Use of Cyproheptadine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproheptadine is a first-generation antihistamine and serotonin antagonist with various clinical applications, including the treatment of allergic reactions and appetite stimulation.[1][2] Accurate quantification of cyproheptadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Cyproheptadine-d3, is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.

This document provides a detailed protocol for the use of this compound as an internal standard in the bioanalytical determination of cyproheptadine in plasma or serum.

Experimental Protocols

Materials and Reagents

-

Analytes: Cyproheptadine Hydrochloride, this compound (Internal Standard)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC or LC-MS grade water

-

Biological Matrix: Human or animal plasma/serum

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges (or other suitable reversed-phase chemistry)

-

Other: Reagent grade chemicals for buffer preparation, volumetric flasks, pipettes, and vials.

Instrumentation

-

Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.[3]

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Cyproheptadine HCl and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up to the mark.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of cyproheptadine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 ACN:Water).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

-

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Spiking: To 200 µL of blank plasma/serum, add a known amount of cyproheptadine working standard and a fixed amount of the this compound working internal standard solution. For blank samples, add only the internal standard.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the spiked plasma/serum sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.

LC-MS/MS Analysis

2.5.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | See Table 1 |

Table 1: Example Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 3.0 | 70 |

| 5.0 | 70 |

| 5.1 | 10 |

| 7.0 | 10 |

2.5.2. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| Curtain Gas | 25 psi |

| Gas 1 (Nebulizer Gas) | 60 psi |

| Gas 2 (Turbo Gas) | 70 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage | +5000 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Cyproheptadine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Cyproheptadine | 288.2 | 191.1 (Quantifier) | 150 |

| 288.2 | 96.0 (Qualifier) | 150 | |

| This compound (IS) | 291.2 | 191.1 (Quantifier) | 150 |

| 291.2 | 99.0 (Qualifier) | 150 |

Note: The MRM transitions for this compound are inferred based on the stable isotope label on the N-methyl group. The primary fragmentation is the loss of the piperidine ring, which would be unaffected by the deuteration at the methyl group. The qualifier ion reflects the deuterated piperidine fragment.

Data Presentation

Table 3: Quantitative Data Summary from a Representative Validation Study

| Parameter | Cyproheptadine |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Corrected by Internal Standard |

| Extraction Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Cyproheptadine quantification.

Cyproheptadine Signaling Pathway Inhibition

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. [PDF] New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]

- 3. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]

Application Note: Quantitative Analysis of Cyproheptadine in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS with Cyproheptadine-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyproheptadine is a first-generation antihistamine and serotonin antagonist with anticholinergic and sedative effects.[1][2] It is prescribed for various allergic reactions such as perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis.[1] Accurate quantification of cyproheptadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

This application note details a robust and sensitive method for the quantification of cyproheptadine in human plasma using liquid-liquid extraction (LLE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cyproheptadine-d3, ensures high accuracy and precision by compensating for matrix effects and variability in extraction efficiency and instrument response.

Principle

The method involves the extraction of cyproheptadine and the internal standard (this compound) from a plasma sample using an organic solvent. After extraction, the organic layer is evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

-

Cyproheptadine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

n-Hexane (HPLC grade)[3]

-

Diethyl ether (HPLC grade)[4]

-

Dichloromethane (HPLC grade)[4]

-

Water (deionized or Milli-Q)

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare primary stock solutions of cyproheptadine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the cyproheptadine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve points.[4]

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).

-

Vortex the tubes for 10 seconds.

-

To alkalinize the sample, add 50 µL of 0.1 M sodium hydroxide solution and vortex briefly. This step is crucial for efficient extraction of the basic cyproheptadine molecule into the organic solvent.

-

Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v) to each tube.[4]

-

Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the tubes at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid, 50:50 v/v) and vortex for 30 seconds.[4]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.